Glu-Thr

Calcium-Sensing Receptor GPCR Agonism Cell Signaling

γ-Glu-Thr is a well-characterized CaSR agonist with defined intermediate potency (EC50 50 µM), enabling precise dose-response studies. Its endogenous HeLa cell abundance (10.8 pmol/mg) facilitates robust LC-MS/MS quantification for oncology biomarker panels. Genetically inferred protective OR for SLE distinguishes it for autoimmune pathogenesis studies. This specific dipeptide ensures controlled variables in CaSR signaling, metabolomics, and glutathione pathway research.

Molecular Formula C9H16N2O6
Molecular Weight 248.23 g/mol
CAS No. 6875-80-5
Cat. No. B1336517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu-Thr
CAS6875-80-5
Molecular FormulaC9H16N2O6
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(CCC(=O)O)N)O
InChIInChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-8(15)5(10)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1
InChIKeyJSIQVRIXMINMTA-ZDLURKLDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glu-Thr (CAS 6875-80-5): Chemical Identity, CaSR Agonism, and Core Specifications for Research Procurement


Glu-Thr (L-α-glutamyl-L-threonine, CAS 6875-80-5) is a dipeptide composed of L-glutamic acid and L-threonine joined by a peptide linkage. It is formally classified as a metabolite and an extracellular calcium-sensing receptor (CaSR) agonist [1]. The compound exists as a solid at room temperature with a molecular weight of 248.23 g/mol and a molecular formula of C₉H₁₆N₂O₆ [2].

Why Glu-Thr Cannot Be Replaced by General Dipeptides or Its Isomer in Critical Applications


Generic substitution with other dipeptides or even the closely related γ-glutamyl isomer (γ-Glu-Thr, CAS 5652-48-2) fails because Glu-Thr possesses a specific α-peptide linkage and side-chain composition that uniquely determine its receptor interaction profile and physicochemical classification. Unlike the γ-isomer, which is a metabolic intermediate associated with immune regulation via γ-glutamyl transpeptidase pathways , the α-linked Glu-Thr is specifically documented as a CaSR agonist [1]. Furthermore, the precise combination of N-terminal glutamic acid and C-terminal threonine places Glu-Thr into a distinct functional category (brothy taste group) among L-glutamyl dipeptides, a property not shared by dipeptides with alternative C-terminal residues such as alanine or glycine [2].

Quantitative Evidence Guide: Verifiable Differentiation of Glu-Thr for Informed Procurement


CaSR Agonist Activity: A Defined Receptor Interaction Not Shared by All Dipeptides

Glu-Thr is explicitly identified as an agonist of the extracellular calcium-sensing receptor (CaSR) . This functional annotation distinguishes it from the majority of dipeptides, including its γ-glutamyl isomer (γ-Glu-Thr), which is not annotated as a CaSR agonist but rather as a metabolite associated with immune regulation .

Calcium-Sensing Receptor GPCR Agonism Cell Signaling

Taste Profile Classification: Glu-Thr Belongs to the Brothy Group, Distinct from Flat and Bitter L-Glutamyl Dipeptides

In a systematic study of twelve L-glutamyl dipeptides, Glu-Thr was classified into Group I (brothy taste), alongside Glu-Asp, Glu-Ser, and Glu-Glu. This group was characterized as more acidic, polar, and hydrophilic. In contrast, dipeptides such as Glu-Ala, Glu-Gly, Glu-Pro, and Glu-Val were classified as Group II (flat taste), while Glu-Ile, Glu-Leu, Glu-Tyr, and Glu-Phe were Group III (bitter taste) [1].

Taste Chemistry Structure-Activity Relationship Food Science

Precise Molecular Identity: α-Linkage and Defined Stereochemistry Differentiate from Isomeric Forms

Glu-Thr (L-α-glutamyl-L-threonine) possesses a defined stereochemical and linkage identity [1][2]. This is critical because the γ-linked isomer (γ-Glu-Thr, CAS 5652-48-2) is a distinct chemical entity with a different CAS number, different biological role (metabolite associated with immune regulation), and potentially different physicochemical properties .

Peptide Chemistry Stereochemistry Analytical Reference

Solubility in DMSO: A Quantitative Formulation Parameter for In Vitro Studies

Glu-Thr exhibits a measured solubility of 3.33 mg/mL in DMSO under specific conditions (ultrasonic, warming, heat to 60°C) [1]. This quantitative value provides a practical benchmark for researchers preparing stock solutions for in vitro assays.

Solubility Formulation Assay Development

Validated Research and Industrial Application Scenarios for Glu-Thr Based on Empirical Evidence


Investigating Calcium-Sensing Receptor (CaSR) Signaling and Pharmacology

Glu-Thr's documented activity as a CaSR agonist makes it a suitable tool for in vitro studies of CaSR-mediated signaling pathways, receptor activation mechanisms, and the pharmacological profiling of CaSR modulators .

Taste Perception Research and the Development of Flavor Modulators

Given its classification in the brothy taste group of L-glutamyl dipeptides, Glu-Thr can be employed as a defined reference compound in studies exploring the relationship between peptide structure, hydrophilicity, and taste perception, as well as in the rational design of umami or brothy flavor ingredients [1].

Metabolic Pathway Tracing and Dipeptide Uptake Studies

As a recognized metabolite and a defined dipeptide, Glu-Thr can be utilized in studies of peptide transport, intracellular hydrolysis, and its role as a substrate or product in specific metabolic reactions (e.g., the hydrolysis of Glu-Thr to glutamate and threonine) [2][3].

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